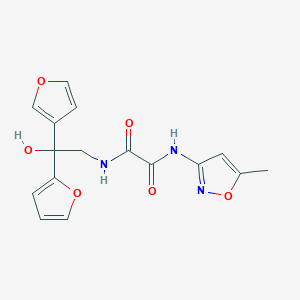

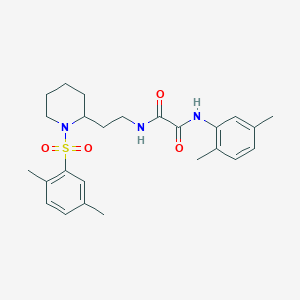

![molecular formula C19H19N3O3 B2594202 1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097911-56-1](/img/structure/B2594202.png)

1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain a pyrrolidine-2,5-dione group, which is a type of lactam. Lactams are cyclic amides, and they are found in a variety of natural and synthetic compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine-2,5-dione ring, possibly through a cyclization reaction. The azetidin-3-yl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine-2,5-dione and azetidin-3-yl groups. The benzoyl group would contribute to the overall aromaticity of the molecule .Chemical Reactions Analysis

As for the chemical reactions, the compound could potentially undergo, the carbonyl groups in the pyrrolidine-2,5-dione ring might be susceptible to nucleophilic attack. The azetidin-3-yl group could also potentially participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the pyrrolidine-2,5-dione ring could contribute to its polarity, and the aromatic benzoyl group could contribute to its stability .Scientific Research Applications

Anti-Cancer Activities

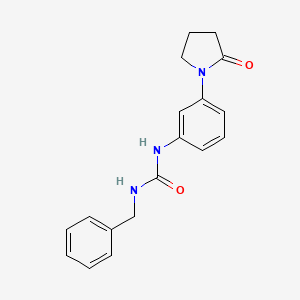

Compounds related to pyrrolidine-2,5-dione exhibit significant anti-cancer activities against human tumor cell lines. The structure-activity relationship studies highlight the importance of piperidine/pyrrolidine, benzoyl group, and benzyl groups in enhancing anti-cancer effects. These molecules' configurations suggest potential avenues for developing targeted cancer therapies (Singh & Paul, 2006).

HIV-1 Inhibition

Azaindole derivatives, closely related to the queried compound, have shown potential as inhibitors of HIV-1 attachment, with some advancing to clinical studies. This suggests a pathway for developing new treatments targeting viral attachment and entry into host cells, a critical step in the viral lifecycle (Wang et al., 2009).

Antidepressant and Nootropic Agents

2-Azetidinones derived from isonicotinyl hydrazone, sharing structural similarities with the queried compound, have been evaluated for antidepressant and nootropic activities. Such studies offer insights into developing central nervous system (CNS) active agents, highlighting the therapeutic potential of these compounds (Thomas et al., 2016).

Antioxidant Activity

Research into Mannich base derivatives, including pyrrolidine-2,5-dione, underscores their effective antioxidant activities. Detailed analyses, such as vibrational analysis and molecular electrostatic potential studies, provide a comprehensive understanding of their structure-activity relationships and potential therapeutic applications (Boobalan et al., 2014).

Analgesic and Anti-inflammatory Properties

Compounds structuring around pyrrolidine-2,5-dione have been identified for their analgesic and anti-inflammatory properties. Extensive QSAR studies have correlated these activities with the steric and hydrogen-bonding properties of substituents, offering a route to develop new analgesic agents (Muchowski et al., 1985).

Herbicidal Activities

Derivatives of pyrrolidine-2,4-diones have demonstrated excellent herbicidal activities. The presence of specific electron-donating substituents enhances their effectiveness, providing a basis for the design of new agrochemicals (Zhu et al., 2005).

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[[1-(4-pyrrol-1-ylbenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c23-17-7-8-18(24)22(17)13-14-11-21(12-14)19(25)15-3-5-16(6-4-15)20-9-1-2-10-20/h1-6,9-10,14H,7-8,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALDPRJROMDPOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-acetamidoethyl)-3-(1,1-dioxido-6-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanamide](/img/structure/B2594127.png)

![3-(Phenylsulfonyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2594128.png)

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole](/img/structure/B2594131.png)

![2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-one](/img/structure/B2594132.png)

![N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2594140.png)

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine](/img/structure/B2594142.png)